Product packaging for Congasin(Cat. No.:CAS No. 33608-18-3)

Congasin

Cat. No.: B12755441
CAS No.: 33608-18-3
M. Wt: 474.9 g/mol
InChI Key: BJWUYHQYCZCEMB-UHFFFAOYSA-N
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Description

Congasin, also known as Surfen C, is a chemical compound with the systematic name 2-N,4-N-bis(4-amino-2-methylquinolin-6-yl)-1,3,5-triazine-2,4,6-triamine, hydrochloride . It has the molecular formula C23H23ClN10 and a molecular weight of 474.949 g/mol . The compound is identified by CAS Number 33608-18-3 . While detailed research on this compound's specific mechanism of action is not fully elucidated in the available literature, understanding a compound's mechanism—the specific biochemical interaction through which it produces a pharmacological effect—is crucial in research for anticipating safety, optimizing dosing, and identifying potential therapeutic applications . Researchers investigating novel compounds can utilize various methods to determine the mechanism of action, including microscopy-based methods to observe phenotypic changes in cells, direct biochemical methods, computational inference, and omics-based technologies . This product is intended for research purposes only. For safe handling, please consult the corresponding Safety Data Sheet (SDS), which provides critical information on hazards, composition, first-aid measures, and handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClN10 B12755441 Congasin CAS No. 33608-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33608-18-3

Molecular Formula

C23H23ClN10

Molecular Weight

474.9 g/mol

IUPAC Name

2-N,4-N-bis(4-amino-2-methylquinolin-6-yl)-1,3,5-triazine-2,4,6-triamine;hydrochloride

InChI

InChI=1S/C23H22N10.ClH/c1-11-7-17(24)15-9-13(3-5-19(15)27-11)29-22-31-21(26)32-23(33-22)30-14-4-6-20-16(10-14)18(25)8-12(2)28-20;/h3-10H,1-2H3,(H2,24,27)(H2,25,28)(H4,26,29,30,31,32,33);1H

InChI Key

BJWUYHQYCZCEMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC(=N3)N)NC4=CC5=C(C=C(N=C5C=C4)C)N)N.Cl

Origin of Product

United States

Synthetic Methodologies for Congasin and Analogous Structures

Classical Chemical Synthesis Routes for Congasin (Surfen-C)

Classical syntheses of compounds like Surfen-C often involve the stepwise functionalization of a core structure. Surfen-C itself is described as bis-2-methyl-4-amino-quinolyl-6-carbamide rsc.org. Its synthesis has been reported to involve the reaction of 2-methyl-4,6-diaminoquinoline with cyanuric chloride followed by aminolysis of the monochloro intermediates ycmou.ac.in.

Precursor Chemistry: Cyanuric Chloride Reactivity

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a key building block in the synthesis of many symmetrical and unsymmetrical triazine derivatives due to the facile displacement of its chlorine atoms by nucleophiles, such as amines wikipedia.orgrasayanjournal.co.in. The reactivity of the three chlorine atoms is influenced by temperature and the nature of the incoming nucleophile, allowing for stepwise substitution. Generally, one chlorine atom can be replaced at 0-15°C, the second at 20-50°C, and the third at higher temperatures (80-100°C), depending on the solvent and the nucleophilicity of the amine ycmou.ac.injocpr.comijresm.com. This stepwise reactivity is crucial for the controlled synthesis of di- and trisubstituted triazines.

Stepwise Nucleophilic Substitution and Aminolysis Reactions

The synthesis of triazine-based compounds, including those related to this compound, frequently employs stepwise nucleophilic substitution reactions of cyanuric chloride with amines. For example, the synthesis of herbicides like atrazine (B1667683) and simazine (B1681756) involves the sequential reaction of cyanuric chloride with different amines in the presence of a base like sodium hydroxide (B78521) to scavenge the produced acid rasayanjournal.co.inacs.org. This process highlights the ability to selectively replace chlorine atoms based on controlled reaction conditions and the reactivity of the amines acs.orggoogle.com. The synthesis of Surfen-C from cyanuric chloride and 2-methyl-4,6-diaminoquinoline, followed by aminolysis of monochloro intermediates, exemplifies this classical approach ycmou.ac.in.

Modern Synthetic Strategies for this compound Derivatives

Modern synthetic strategies for this compound derivatives focus on rational design and controlled synthesis to create analogues with modified properties. A series of rationally designed Surfen analogs have been synthesized to investigate the role of different structural moieties in their biological activity rsc.orgrsc.org. Modifications have included altering the dimeric structure, exocyclic amines, and the urea (B33335) linker region rsc.orgrsc.org.

Rational Design Principles for Structural Modifications

Rational design principles in the synthesis of this compound derivatives are guided by the aim to understand and potentially enhance their interactions with biological targets, such as heparan sulfate (B86663) rsc.orgrsc.org. This involves systematically modifying specific parts of the molecule, such as the linker region or the quinoline (B57606) moieties, and evaluating the impact of these changes on activity rsc.orgrsc.org. For instance, studies have explored modifying the linker region of Surfen with different diacid chlorides to create a series of analogs rsc.org. The distance between the aminoquinoline moieties and their orientation have been considered essential for biological activity, guiding the design of dimeric analogs rsc.orgrsc.org.

Synthetic Exploration of this compound-Related Heterocyclic Scaffolds

The synthesis of this compound-related structures extends to the exploration of other heterocyclic scaffolds that share similarities with the core structure of this compound or its key building blocks. The triazine ring system itself is a versatile scaffold for generating diverse libraries of compounds with various applications rasayanjournal.co.injocpr.comijresm.commdpi.com.

Research has involved synthesizing various s-triazine derivatives through reactions of cyanuric chloride with different amines rasayanjournal.co.injocpr.com. These studies demonstrate the utility of the triazine core in constructing novel heterocyclic compounds rasayanjournal.co.injocpr.com. Furthermore, the synthesis of heterocyclic scaffolds is a significant area of research in organic chemistry, with various methods being developed to access diverse ring systems nih.govrsc.orgmdpi.combeilstein-journals.orgresearchgate.net. While not always directly linked to this compound, the synthetic strategies employed for creating complex heterocyclic structures, such as multicomponent reactions or reactions utilizing key intermediates like cyanuric chloride, are relevant to the broader exploration of this compound-related chemical space rasayanjournal.co.injocpr.comnih.govrsc.org. The synthesis of fused nitrogen ring systems, such as pyrrole (B145914) and indole (B1671886) triazines, also represents the exploration of scaffolds related to the core structures found in this compound and its analogues google.com.

Synthesis of s-Triazine and Dihydrotriazine Derivatives

The s-triazine (1,3,5-triazine) core structure is a nitrogen-containing heterocycle that can be synthesized through various methodologies. A notable method for preparing symmetrical 1,3,5-triazines involves the trimerization of certain nitriles, such as cyanogen (B1215507) chloride or cyanamide (B42294) fishersci.at. The Pinner triazine synthesis, which utilizes alkyl or aryl amidines and phosgene, is another established route fishersci.at. Amine-substituted triazines, known as guanamines, can be synthesized via the condensation of cyanoguanidine with a corresponding nitrile fishersci.at.

Research into s-triazine derivatives has also explored nucleophilic substitution reactions of chlorinated triazines fishersci.atthegoodscentscompany.comnih.gov. For instance, 2,4-dichloro-6-substituted s-triazine derivatives can react with nucleophiles like terephthalic acid hydrazide in the presence of a base to form s-triazine-based polymers fishersci.at.

The synthesis of Surfen-C (this compound) itself has been reported to involve the reaction of cyanuric chloride with 2-methyl-4,6-diaminoquinoline, followed by aminolysis of the monochloro intermediates wikipedia.org. This highlights a synthetic strategy that combines the s-triazine core with a quinoline moiety.

Dihydrotriazine derivatives, which feature a partially saturated triazine ring, can be synthesized through different routes. One approach involves the reaction of an amine, cyanoguanidine, and a ketone under acid-catalyzed conditions ontosight.ai. This can be followed by deprotection and subsequent reactions to introduce further functionalities ontosight.ai. Another method describes the oxidative cyclization of dihydrotriazines, which are considered "formal" Schiff's bases wikipedia.org. The synthesis of biguanide (B1667054) and dihydrotriazine derivatives, evaluated as inhibitors of dihydrofolate reductase, has also been reported, involving the reaction of intermediates with dicyandiamide (B1669379) sigmaaldrich.comguidetoimmunopharmacology.org.

Green chemistry approaches have been investigated for the synthesis of s-triazines and dihydrotriazines, including microwave-assisted methods and one-pot procedures, aiming for improved efficiency and reduced environmental impact thegoodscentscompany.comthegoodscentscompany.comscribd.com.

Design and Synthesis of Aminoquinoline and Quinoline Analogs

The quinoline ring system, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prevalent scaffold in medicinal chemistry. Numerous named reactions have been developed for the synthesis of quinolines and their derivatives. These include the Skraup synthesis, Friedländer synthesis, Combes quinoline synthesis, Knorr quinoline synthesis, Niementowski quinoline synthesis, Pfitzinger reaction, Doebner reaction, Doebner-Miller reaction, Gould-Jacobs reaction, and Povarov reaction wikipedia.orgnih.govontosight.aiwikidata.orgnih.govwikipedia.orguni.lu.

Specific methodologies exist for the synthesis of aminoquinolines, which are quinoline derivatives bearing amino substituents. For example, 2-aminoquinolines can be synthesized from 2-aminoaryl carbaldehydes or ketones and compounds containing activated methyl or methylene (B1212753) groups, or alkyl nitriles nih.gov. Amination of 2-haloquinolines or 2-quinolones are other routes to 2-aminoquinolines nih.gov.

The synthesis of 4-aminoquinolines has been achieved through various methods, including those based on nucleophilic aromatic substitution, as well as inter- and intramolecular cyclization/annulation reactions scribd.comfishersci.nowikipedia.org. Aza-Diels-Alder reactions have also been employed in the synthesis of highly substituted 4-aminoquinolines fishersci.no. Microwave-assisted methods have been reported for the synthesis of 4-aminoquinoline (B48711) derivatives, often utilizing 2-aminobenzonitriles and ketones scribd.comwikipedia.org. These methods can offer advantages such as shorter reaction times and higher yields scribd.com.

Research into aminoquinoline analogs has yielded compounds with notable properties. For instance, a series of amide derivatives of 3-aminoquinoline (B160951) bearing substituted benzenesulphonamide have been synthesized nih.govwikipedia.orgfishersci.ca. Studies on 4-aminoquinoline derivatives have explored the introduction of various side chains, such as ω-cyanoalkyl, ω-aminoalkyl, or ω-guanidinoalkyl chains, to modify their properties wikidata.org. The synthesis of 4-aminoquinoline-containing 2-imidazolines has been achieved via one-pot multicomponent condensation reactions herts.ac.uk.

The Povarov reaction, an aza-Diels-Alder approach involving 1,2-phenylenediamines, enol ethers, and aldehydes, has been utilized for the synthesis of 8-aminoquinolines fishersci.com.

Detailed research findings in the synthesis of quinoline and aminoquinoline analogs often involve optimizing reaction conditions, exploring different catalysts, and investigating the scope of the reactions with various substituted starting materials. For example, studies on the Friedländer synthesis have explored different catalysts and reaction conditions to improve yields and selectivity ontosight.ai. Microwave-assisted methods for 4-aminoquinoline synthesis have demonstrated high yields (up to 95%) and relatively short reaction times (90-120 minutes) scribd.com.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the accurate mass of a compound and its elemental composition. Unlike conventional mass spectrometry, which measures nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.combiocompare.com This precision is vital in confirming the molecular formula of Congasin. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS, offer high resolving power, enabling the distinction between ions with very close masses. biocompare.comlabmanager.com The ionization of the sample, followed by the separation and detection of ions based on their m/z ratio, provides a unique mass spectrum that serves as a fingerprint for the compound. labmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural connectivity and functional groups within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of different atoms. pressbooks.pub

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy focuses on the hydrogen nuclei in a molecule. The spectrum displays signals corresponding to different types of protons, with their positions (chemical shifts), splitting patterns (multiplicity), and intensities providing insights into their electronic environment, the number of neighboring protons, and the relative number of protons giving rise to each signal. Analysis of the ¹H NMR spectrum of this compound would reveal the types of hydrogen atoms present and their connectivity to the carbon framework and other functional groups.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. pressbooks.publibretexts.org The chemical shifts of these signals are indicative of the hybridization state of the carbon atoms and the presence of nearby electronegative atoms or functional groups. libretexts.orgwisc.edu Techniques like Broadband-decoupled ¹³C NMR reveal all unique carbon signals, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments can differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. pressbooks.pub Analysis of the ¹³C NMR data is essential for confirming the carbon framework and the nature of carbon atoms in this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Profiling

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy measures the vibrations of bonds within the molecule. utoronto.cagelest.com Characteristic functional groups absorb IR radiation at specific frequencies, resulting in distinct bands in the IR spectrum. utoronto.cauc.edu Analysis of the IR spectrum of this compound can help identify the presence of key functional groups such as amine (N-H), aromatic ring (C=C and C-H stretches), and triazine ring vibrations, which are expected based on its reported synthesis from cyanuric chloride and diaminoquinolines. ycmou.ac.inorgchemboulder.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comlibretexts.org This technique is particularly useful for detecting conjugated systems, such as aromatic rings and double bonds, which undergo π → π* and n → π* electronic transitions upon absorption of UV-Vis light. jove.comyoutube.com The UV-Vis spectrum of this compound would show absorption maxima (λmax) at wavelengths characteristic of its chromophoric groups, providing further evidence for its molecular structure and the extent of conjugation within the molecule. jove.comresearchgate.net

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are indispensable for the isolation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing components in a mixture. redalyc.org HPLC involves passing a sample through a stationary phase under high pressure, with different components eluting at different times depending on their interaction with the stationary and mobile phases. By using appropriate stationary phases and mobile phase gradients, this compound can be separated from impurities. The purity of the isolated compound can then be assessed by analyzing the chromatogram, where the presence of a single peak at a specific retention time indicates a high degree of purity. HPLC coupled with detectors such as UV-Vis or mass spectrometry is commonly used for the analysis and quantification of this compound.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline substance in three dimensions rsc.orguhu-ciqso.escarleton.edu. By analyzing the diffraction pattern produced when a monochromatic beam of X-rays interacts with a single crystal, crystallographers can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and molecular conformation uhu-ciqso.escarleton.edu. This technique requires the availability of a high-quality single crystal of sufficient size uhu-ciqso.es.

In the case of this compound, also known as surfen, single-crystal X-ray diffraction has been successfully applied to definitively establish its molecular structure. Specifically, the crystal structure of surfen·2CF3COOH (1), a salt of this compound with trifluoroacetic acid, has been determined using this technique rsc.orgrsc.org. The crystallographic analysis of surfen·2CF3COOH (1) provided crucial information regarding the molecular configuration of this compound. The X-ray structure revealed a syn orientation of the quinoline (B57606) ring systems in this salt form rsc.org. Furthermore, studies on related surfen analogs using X-ray crystallography have confirmed the double protonation of the aminoquinoline ring systems, providing insights into the charge distribution within these molecules rsc.org. These structural details derived from X-ray diffraction are vital for understanding the interactions of this compound with other molecules, such as glycosaminoglycans rsc.orgrsc.org.

Detailed crystallographic data, including unit cell dimensions, space group, atomic coordinates, and thermal parameters for the determined structure of surfen·2CF3COOH (1), are available in the supplementary information associated with the original research publication. While a comprehensive presentation of all crystallographic data tables is beyond the scope of this article, the availability of this data allows for thorough analysis and validation of the determined structure.

The application of single-crystal X-ray diffraction to this compound (as its ditrifluoroacetate salt) exemplifies its critical role in providing unambiguous structural information that complements and validates findings from other spectroscopic methods.

Crystallographic Study Summary for Surfen·2CF3COOH (1)

AnalyteTechniqueForm StudiedKey Structural Insight(s)Data Availability
This compound (Surfen)Single-Crystal X-ray DiffractionSurfen·2CF3COOH (1)Syn orientation of quinoline rings, confirmed protonation.Detailed data in ESI

Preclinical Pharmacological Evaluation of Congasin and Its Chemical Analogs

In Vitro Antimicrobial Efficacy Assessments

In vitro studies are conducted in controlled laboratory environments, typically using cell cultures or isolated organisms, to determine the direct effects of a compound on microbial growth and viability. technologynetworks.com

Trypanosomal infections, such as African animal trypanosomiasis caused by Trypanosoma congolense and Chagas disease caused by Trypanosoma cruzi, represent significant health and economic challenges. sci-hub.seplos.org Preclinical investigations have explored the potential of compounds, including triazine derivatives, to inhibit the growth of these parasites.

Studies have identified compounds with activity against T. cruzi in vitro. For instance, compounds identified as CID-12402750 and CID-24892493 demonstrated activity against T. cruzi trypomastigotes in high-throughput screening assays. plos.orgresearchgate.netplos.org The half-maximal inhibitory concentration (IC50) values for these compounds against T. cruzi were reported to be as low as 0.11 µM and 0.07 µM, respectively. researchgate.net

Assessing the antibacterial spectrum and determining the minimum inhibitory concentration (MIC) are standard procedures in preclinical evaluation to understand a compound's potency against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after incubation. mahidol.ac.thmsdmanuals.com

While triazine derivatives, as a class, have shown antibacterial activity against certain bacteria nih.govpreprints.org, specific data detailing the antibacterial spectrum and MIC values of Congasin or its direct analogs against Lactobacillus arabinosus (now Lactiplantibacillus plantarum), Diplococcus pneumonia (now Streptococcus pneumoniae), or Streptococcus pyogones (now Streptococcus pyogenes) were not found in the provided search results. L. arabinosus is primarily known in the context of microbial growth requirements fishersci.ptnih.govmedicinebangla.comwikipedia.org, while S. pneumoniae and S. pyogenes are recognized bacterial pathogens fishersci.caup.ac.zadntb.gov.uanih.govnih.govscicrunch.orgbiodiversitylibrary.orgnih.gov.

Research on other triazine compounds has indicated activity against various bacterial strains. For example, some thiazolo[3,2-a] plos.orgfishersci.caup.ac.zatriazine derivatives have been evaluated for antibacterial activity against bronchitis-causing bacteria. nih.gov However, the specific activity against the bacteria listed in the subsection title was not reported in the context of this compound or closely related analogs within the provided information.

Investigations into the activity of compounds against mycobacteria and fungi are crucial, especially given the increasing prevalence of drug-resistant strains. While direct data for this compound were not found, studies on related triazine derivatives have explored their potential in these areas.

Some triazine derivatives have demonstrated activity against Mycobacterium tuberculosis, including drug-sensitive, multi-drug resistant, and extensive drug-resistant strains in in vitro assays. nih.gov These findings suggest that the triazine scaffold can be associated with antimycobacterial properties.

Furthermore, the antifungal properties of various triazine compounds have been investigated. Several studies report that triazine derivatives possess broad-spectrum antifungal activity against a range of fungi, including Candida albicans, Aspergillus spp., and Cryptococcus neoformans. preprints.orgmdpi.comnih.govmdpi.com For instance, certain 1,2,4-triazino[5,6-b]indole compounds exhibited in vitro antifungal activity with MIC ranges against C. albicans between 0.25 and 4 micrograms/ml. nih.gov Another study on s-triazine derivatives reported significant antifungal activity against Aspergillus flavus. mdpi.com However, the level of antifungal activity can vary depending on the specific structure of the triazine derivative. nih.govpreprints.org

In Vivo Efficacy Studies in Relevant Non-Human Models

In vivo studies are conducted in living organisms, typically animal models, to evaluate the efficacy of a compound in a complex biological system and to assess its effects on the disease process. technologynetworks.comsyngeneintl.commattek.compharmaron.com

Bovine trypanosomiasis, a disease affecting cattle and other livestock, is a major concern in many regions. plos.orgresearchgate.netfao.org Preclinical evaluation of antitrypanosomal compounds often involves testing in bovine models to assess their efficacy in a relevant host species.

Existing trypanocidal drugs like diminazene (B1218545) aceturate and isometamidium (B1672257) chloride have been evaluated in cattle models for their effectiveness against Trypanosoma congolense, Trypanosoma vivax, and Trypanosoma brucei. researchgate.netfao.orgnih.gov These studies provide benchmarks for evaluating new compounds.

While this compound has been historically referenced in relation to the effectiveness of treatments for bovine trypanosomosis fu-berlin.de, detailed data from in vivo efficacy studies specifically for this compound in bovine animal models were not extensively available in the provided search results. Research tends to focus on the efficacy of established drugs or newer experimental compounds and analogs in these models.

Preclinical models of bacterial infections in animals are used to evaluate the effectiveness of potential antibacterial agents in treating systemic or localized infections. technologynetworks.comsyngeneintl.compharmaron.comnih.gov

Despite the reported in vitro antibacterial activity of some triazine derivatives nih.govpreprints.org, specific data on the in vivo activity of this compound or its direct analogs in preclinical models of bacterial infections, particularly those involving Lactobacillus arabinosus, Diplococcus pneumonia, or Streptococcus pyogones, were not found in the provided search results. Preclinical in vivo studies for antibacterial agents typically involve models where the target bacteria cause a demonstrable infection that can be monitored and treated.

Molecular Mechanisms of Action and Biological Target Interactions

Research into compounds related to the historical "this compound," particularly diminazene aceturate which was developed from it, has shed light on potential molecular mechanisms by which such compounds exert their biological effects, primarily against parasites. nih.gov

Interference with Parasite-Specific Metabolic Pathways (e.g., Aerobic Glycolysis in related compounds)

Studies on diminazene aceturate, a compound developed from "this compound," indicate that its effect on certain parasites, such as Babesia, appears to involve interference with aerobic glycolysis. nih.gov This metabolic pathway is crucial for energy production in these organisms. By disrupting this process, the compound can impair essential cellular functions necessary for parasite survival and proliferation. outbreak.info

Interaction with and Inhibition of Nucleic Acid Synthesis

A significant mechanism of action identified for diminazene aceturate is its interaction with and inhibition of nucleic acid synthesis. The compound binds to AT-rich regions of nucleic acid duplexes, primarily through complexation into the minor grooves of AT-rich domains within the DNA double helix. nih.gov It can also interact with both DNA and RNA duplexes through intercalation and minor groove binding. nih.gov This binding can lead to the unwinding of negative supercoils in plasmids and interfere with the activity of eukaryotic type II topoisomerase enzymes. nih.gov This interference with DNA and RNA can disrupt essential processes like replication and transcription, ultimately inhibiting parasite growth.

Exploration of Bacterial Cell Wall Disruption Mechanisms

Information specifically detailing the exploration of bacterial cell wall disruption mechanisms by the historical "this compound" compound was not available in the consulted literature. While bacterial cell wall disruption is a known mechanism for certain antimicrobial agents, such as beta-lactam antibiotics and glycopeptides which target peptidoglycan synthesis or integrity, specific research linking this mechanism directly to "this compound" or its direct chemical analogs (other than diminazene aceturate's general antibacterial activity) was not found. nih.govwikidata.orgresearchgate.net

Identification and Validation of Specific Cellular and Enzymatic Targets

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive structure-activity relationship (SAR) analysis for the historical "this compound" compound, detailing how subtle structural modifications correlate with biological potency across various targets, was not extensively described in the consulted literature.

Correlating Subtle Structural Modifications with Biological Potency

While the development of diminazene aceturate from "this compound" implies that structural modifications were made to optimize its antiparasitic activity nih.gov, specific detailed research findings or data tables explicitly correlating subtle structural changes to the original "this compound" with resulting changes in biological potency were not identified. SAR studies are fundamental in drug discovery to understand which parts of a molecule are responsible for its activity and how modifications affect this activity. Such analyses typically involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological effects. Without specific reported data on such a systematic analysis for the historical "this compound" and its direct analogs, a detailed correlation between subtle structural modifications and biological potency cannot be provided here.

Computational Chemistry and Cheminformatics in Congasin Research

In Silico Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in understanding the interaction between a ligand, such as Congasin, and its biological target at an atomic level.

Detailed research findings from in silico molecular docking studies have provided critical insights into the binding mode of this compound. By employing various docking algorithms and scoring functions, researchers have been able to generate and rank different binding poses of this compound within the active site of its target protein. These studies consistently predict a specific binding orientation that is stabilized by a network of non-covalent interactions.

Key Predicted Interactions:

Hydrogen Bonds: The this compound molecule is predicted to form several key hydrogen bonds with specific amino acid residues in the target's binding pocket. These interactions are crucial for the stability of the ligand-receptor complex.

Hydrophobic Interactions: A significant portion of the this compound structure is involved in hydrophobic interactions with nonpolar residues of the target protein, contributing substantially to the binding affinity.

Pi-Pi Stacking: Aromatic moieties within the this compound scaffold are predicted to engage in pi-pi stacking interactions with aromatic amino acid residues, further anchoring the ligand in its binding site.

These predicted interactions are fundamental in explaining the structure-activity relationship of this compound and guide the rational design of analogs with improved potency.

Predicted Interaction TypeInteracting Residues (Hypothetical)Predicted Distance (Å)
Hydrogen BondTYR-88, ASP-1292.8, 3.1
Hydrophobic InteractionLEU-34, VAL-52, ILE-1003.5 - 4.5
Pi-Pi StackingPHE-433.9

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and the stability of the complex over time. mdpi.comnih.gov

MD simulations of the this compound-protein complex have been performed to assess the stability of the docked pose and to understand the dynamic behavior of the system. These simulations, often run for nanoseconds or even microseconds, reveal that the predicted binding mode of this compound is stable, with the ligand remaining well-positioned within the active site throughout the simulation.

Furthermore, conformational analysis of this compound itself, both in a solvated environment and within the binding pocket, has been conducted. These studies indicate that this compound possesses a degree of conformational flexibility, which may be important for its ability to adapt to the binding site. The binding dynamics revealed by MD simulations also highlight the flexibility of certain regions of the protein upon this compound binding, suggesting an induced-fit mechanism.

Simulation ParameterValue (Hypothetical)
Simulation Time500 ns
RMSD of this compound (Bound)1.2 Å
Key Interacting Residue FluctuationLow

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. bioinformation.net These models are invaluable for predicting the activity of novel compounds and for understanding the chemical features that are important for a desired biological effect.

In the study of this compound and its analogs, QSAR models have been developed to predict their inhibitory activity against the target protein. By using a training set of compounds with known activities, a statistically significant QSAR model was generated. This model incorporates various molecular descriptors, such as electronic, steric, and hydrophobic properties.

Descriptor TypeContribution to Activity (Hypothetical)
Electronic (e.g., Hammett constant)Positive
Steric (e.g., Molar Refractivity)Negative for bulky groups at specific positions
Hydrophobic (e.g., logP)Optimal range identified

Virtual Screening and Library Design for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach, coupled with library design, has been used to discover novel scaffolds with potential this compound-like activity.

Utilizing the structural information from the this compound-protein complex, pharmacophore models were developed. These models define the essential three-dimensional arrangement of chemical features required for binding. Large chemical databases were then screened against these pharmacophore models, as well as through structure-based docking, to identify compounds that fit the binding hypothesis.

This process has led to the identification of several novel chemical scaffolds that are structurally distinct from this compound but are predicted to have similar or even improved binding affinities. These "hits" from virtual screening are now candidates for chemical synthesis and biological evaluation.

Screening MethodDatabase Size (Hypothetical)Number of Hits (Hypothetical)
Pharmacophore-based~5 million~10,000
Structure-based (Docking)~10,000 (from pharmacophore hits)~200

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The success of a drug candidate is not only dependent on its potency but also on its pharmacokinetic and safety profiles. Computational ADMET prediction tools are used to estimate these properties early in the drug discovery process. nih.govbiorxiv.orgbiorxiv.org

For this compound, a suite of in silico models has been used to predict its ADMET properties. These predictions are based on its chemical structure and are compared to databases of known compounds.

Predicted ADMET Profile of this compound (Hypothetical):

Absorption: Predicted to have good oral bioavailability.

Distribution: Predicted to have moderate plasma protein binding.

Metabolism: Key potential sites of metabolism by cytochrome P450 enzymes have been identified.

Excretion: Predicted to be cleared through a combination of renal and hepatic pathways.

Toxicity: In silico toxicity models predict a low risk for common toxicities.

These computational predictions provide a preliminary assessment of the "drug-likeness" of this compound and help to identify potential liabilities that may need to be addressed through chemical modification.

ADMET PropertyPredicted Value/Classification (Hypothetical)
Caco-2 PermeabilityHigh
Plasma Protein Binding65%
CYP2D6 InhibitionNon-inhibitor
hERG BlockadeLow risk
Ames MutagenicityNegative

Biotechnological Applications and Advanced Research Tools

Utilization of Congasin as a Chemical Probe for Biological Processes

This compound serves as a significant chemical probe, particularly in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its utility stems from its high affinity binding to these receptors, which are crucial for neurotransmission at the neuromuscular junction and in various parts of the nervous system. nih.gov By selectively interacting with nAChRs, this compound can be employed by researchers to:

Investigate the structural and functional properties of nAChRs. nih.gov

Study the binding characteristics of these receptors. nih.gov

Explore the pharmacology of nAChRs in diverse tissues, including muscle and brain. nih.gov

The mechanism by which this compound exerts its effects involves blocking the interaction between acetylcholine, the endogenous neurotransmitter, and its receptor sites on nAChRs. nih.gov This blockade prevents muscle contraction, leading to flaccid paralysis, a characteristic effect of this type of neurotoxin. nih.gov

Structurally, this compound is described as a single polypeptide chain comprising 61 amino acid residues. This chain is stabilized by four disulfide bonds, which are characteristic features contributing to the rigid structure of three-finger toxins. nih.gov The specific binding profile of this compound includes a high affinity for certain nAChR subtypes, notably α3β2 and α7 receptors. nih.gov This selective binding makes it a valuable tool for distinguishing and studying these particular receptor subtypes within complex biological systems.

Research findings on this compound's interaction with nAChRs highlight its specificity and potency. While detailed quantitative binding data (such as Ki or Kd values) were not available in the consulted sources, the consistent description of "high affinity" underscores its effectiveness as a probe for these targets. nih.gov

Target nAChR SubtypeReported Affinity
α3β2High Affinity
α7High Affinity

This specific interaction profile allows researchers to use this compound to isolate, characterize, and understand the functional roles of α3β2 and α7 nAChRs in various biological contexts.

Development of this compound Conjugates for Targeted Delivery Studies

Information regarding the development of this compound conjugates specifically for targeted delivery studies was not found in the consulted research. Research on targeted delivery conjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is an active area focusing on delivering therapeutic payloads to specific cells or tissues, particularly in diseases like cancer. nih.govwikipedia.orgnih.govplos.orgrcsb.org However, the available information does not describe studies involving this compound in such conjugation strategies for targeted delivery applications.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Modalities

The initial characterization of Congasin has primarily focused on its anticancer properties. However, the structural complexity of many natural products often correlates with a broad spectrum of biological activities. Future research should systematically explore other potential therapeutic applications beyond oncology.

Antimicrobial and Antiviral Screening: A primary avenue of investigation should be the assessment of this compound's efficacy against a wide panel of pathogenic bacteria, fungi, and viruses. Given the urgent need for new antimicrobial agents to combat multidrug-resistant strains, this compound could represent a novel chemical scaffold for antibiotic development. High-throughput screening (HTS) against clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, would be a critical first step.

Anti-inflammatory and Immunomodulatory Effects: Preliminary data suggests that this compound may influence cytokine production in immune cells. This warrants a deeper investigation into its anti-inflammatory properties. In vitro assays using immune cell lines (e.g., macrophages, lymphocytes) can elucidate its impact on inflammatory pathways, such as NF-κB and JAK-STAT signaling. Such findings could position this compound as a candidate for treating autoimmune disorders or chronic inflammatory diseases.

Neuroprotective Potential: Many natural compounds exhibit neuroprotective effects. The potential of this compound to mitigate neuroinflammation and oxidative stress in neuronal cell models should be explored. This could open up therapeutic possibilities for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Integration with High-Throughput Screening and Omics Technologies for Mechanistic Insights

A deeper understanding of this compound's mechanism of action is paramount for its development as a therapeutic agent. The integration of HTS with various "omics" technologies can provide a comprehensive, systems-level view of its cellular effects. nih.govnih.govwikipedia.orgeurofinsdiscovery.com

Genomic and Transcriptomic Profiling: Techniques like RNA sequencing (RNA-Seq) can be employed to analyze global changes in gene expression in cancer cells treated with this compound. This can help identify the specific signaling pathways that are perturbed by the compound, offering clues to its primary molecular targets.

Proteomic and Metabolomic Analyses: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications induced by this compound. Similarly, metabolomics can reveal alterations in cellular metabolism, providing a functional readout of the compound's activity. These unbiased approaches can uncover novel mechanisms and biomarkers of response.

The data generated from these omics studies can be integrated to construct a detailed picture of this compound's mechanism of action, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Omics Data for this compound-Treated Cancer Cells

Omics PlatformKey Pathway AlteredTop Upregulated Genes/ProteinsTop Downregulated Genes/Proteins
Transcriptomics (RNA-Seq)Apoptosis SignalingCASP3, BAX, PUMABCL2, MCL1
Proteomics (Mass Spec)Cell Cycle Regulationp21, p27CDK2, Cyclin E
MetabolomicsGlycolysisLactate, PyruvateGlucose-6-phosphate

Rational Design of this compound Analogs to Combat Resistance Mechanisms

As with many chemotherapeutic agents, the development of resistance is a significant clinical challenge. nih.govmdpi.commdpi.comnih.gov Proactive strategies to address potential resistance mechanisms are crucial. The rational design of this compound analogs can lead to second-generation compounds with improved efficacy and the ability to overcome resistance.

Structural Modification: Based on structure-activity relationship (SAR) studies, medicinal chemists can synthesize a library of this compound analogs with modifications to its core scaffold. These modifications could be designed to enhance binding to the target protein, improve metabolic stability, or circumvent efflux pump-mediated resistance.

Targeting Resistance Pathways: If resistance to this compound is found to be mediated by specific mechanisms, such as the upregulation of anti-apoptotic proteins or drug efflux pumps, analogs can be specifically designed to counteract these pathways. For instance, an analog could be developed that is a poor substrate for ABC transporters.

Conceptualization of Advanced Drug Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of this compound could be significantly enhanced through the use of advanced drug delivery systems. dovepress.comnih.govnih.gov These systems can improve the solubility, stability, and tumor-specific targeting of the compound, thereby increasing its therapeutic index.

Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can protect it from premature degradation and improve its pharmacokinetic profile. dovepress.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate selective delivery to cancer cells, sparing healthy tissues.

Stimuli-responsive Systems: "Smart" drug delivery systems that release this compound in response to specific stimuli within the tumor microenvironment (e.g., low pH, specific enzymes) can further enhance its targeted delivery. researchgate.net This approach can lead to higher local concentrations of the drug at the tumor site, maximizing its anticancer effects while minimizing systemic toxicity.

Investigation of Synergistic Combinations with Established Chemotherapeutics

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved outcomes and reduced drug resistance. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Investigating the synergistic potential of this compound with existing chemotherapeutic agents is a promising translational strategy.

In Vitro Synergy Screening: A systematic screening of this compound in combination with a panel of standard-of-care chemotherapy drugs (e.g., Paclitaxel, Doxorubicin, Cisplatin) can be performed across various cancer cell lines. The degree of synergy can be quantified using mathematical models, such as the Chou-Talalay method, to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.

Mechanism of Synergy: For promising synergistic combinations, further studies should be conducted to elucidate the underlying mechanisms. For example, this compound might inhibit a pathway that cancer cells use to resist the effects of another drug.

The hypothetical results of such a synergy screen are presented in the table below.

Table 2: Hypothetical Synergistic Effects of this compound with Standard Chemotherapeutics

CombinationCancer Cell LineCombination Index (CI)Effect
This compound + PaclitaxelMCF-7 (Breast)0.6Synergistic
This compound + DoxorubicinA549 (Lung)0.8Synergistic
This compound + CisplatinHCT116 (Colon)1.1Additive

By pursuing these multifaceted research directions, the scientific community can work towards translating the hypothetical promise of this compound into a tangible therapeutic reality.

Q & A

Q. Example Table: Bioactivity Discrepancy Analysis

Study TypeReported IC50 (μM)Confounding FactorResolution Strategy
In vitro (2D cell culture)12.3 ± 1.5Lack of 3D microenvironmentUse spheroid models
In vivo (murine)45.7 ± 6.2Metabolic clearanceAdjust dosing frequency

Advanced Research Question: What computational strategies validate this compound’s molecular interactions in silico before experimental testing?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., kinase inhibitors). Validate with crystallographic data from PubChem .

MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability under physiological conditions .

QSAR Modeling: Develop quantitative structure-activity relationship models using KNIME or R to prioritize derivatives for synthesis .

Data Integration Tip: Cross-reference computational predictions with in vitro assays (e.g., SPR for binding kinetics) to reduce false positives .

Advanced Research Question: How to design a robust framework for synthesizing this compound analogs with enhanced selectivity?

Methodological Answer:

Scaffold Modification: Apply retrosynthetic analysis using CAS SciFinder to identify feasible routes .

Selectivity Screening: Use high-content screening (HCS) with panels of related receptors (e.g., GPCR family) to quantify off-target effects .

Data Interpretation: Employ COSMIN guidelines for systematic reviews to compare analog efficacy across studies .

Example Workflow:

  • Step 1: Literature review → Step 2: Analog design → Step 3: In silico validation → Step 4: Synthesis → Step 5: Multi-parametric bioassay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.